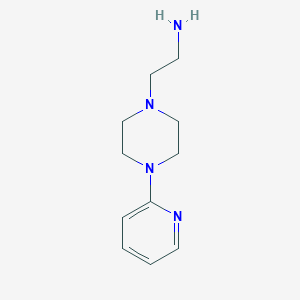![molecular formula C19H30N4O3 B15072989 2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is an organic compound with a complex structure that includes an acetamido group, a benzyl group, and a ureido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an amine precursor with an acetic anhydride to introduce the acetamido group. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the ureido group through the reaction of the intermediate with an isocyanate compound under controlled conditions.
Industrial Production Methods
Industrial production of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and purity of the final product.
化学反应分析
Types of Reactions
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Acetamido-N-benzyl-3-methoxypropionamide: Known for its use as an anticonvulsant drug.
N-benzyl-2-acetamido-3-methylbutanamide: Studied for its potential therapeutic applications.
Uniqueness
2-Acetamido-N-benzyl-5-(3-methyl-1-propylureido)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
属性
分子式 |
C19H30N4O3 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC 名称 |
2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide |
InChI |
InChI=1S/C19H30N4O3/c1-4-12-23(19(26)20-3)13-8-11-17(22-15(2)24)18(25)21-14-16-9-6-5-7-10-16/h5-7,9-10,17H,4,8,11-14H2,1-3H3,(H,20,26)(H,21,25)(H,22,24) |
InChI 键 |
BTYPDZABXZNZBG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCCC(C(=O)NCC1=CC=CC=C1)NC(=O)C)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


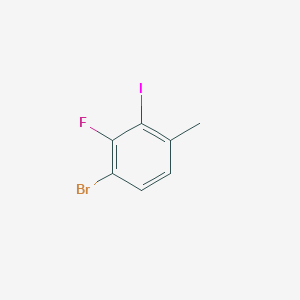
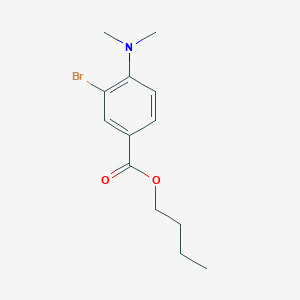
![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
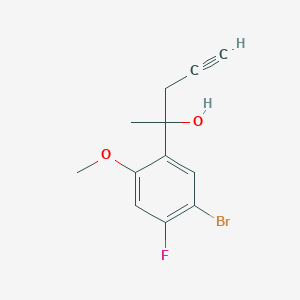
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
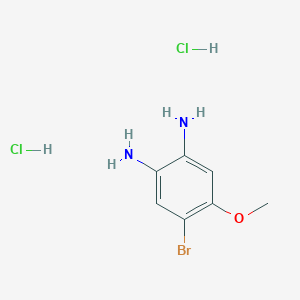
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
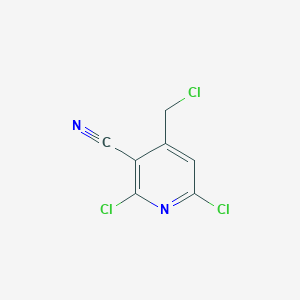
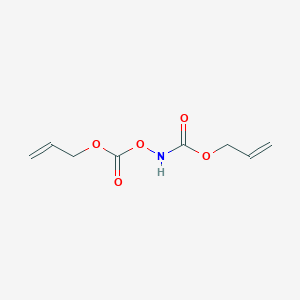
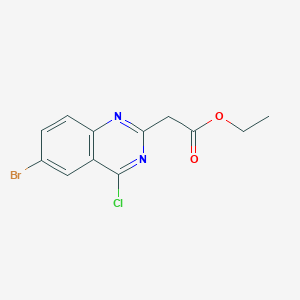

![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
